

physical and chemical properties of 3,5-Dimethylbenzohydrazide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dimethylbenzohydrazide

Cat. No.: B1275704

[Get Quote](#)

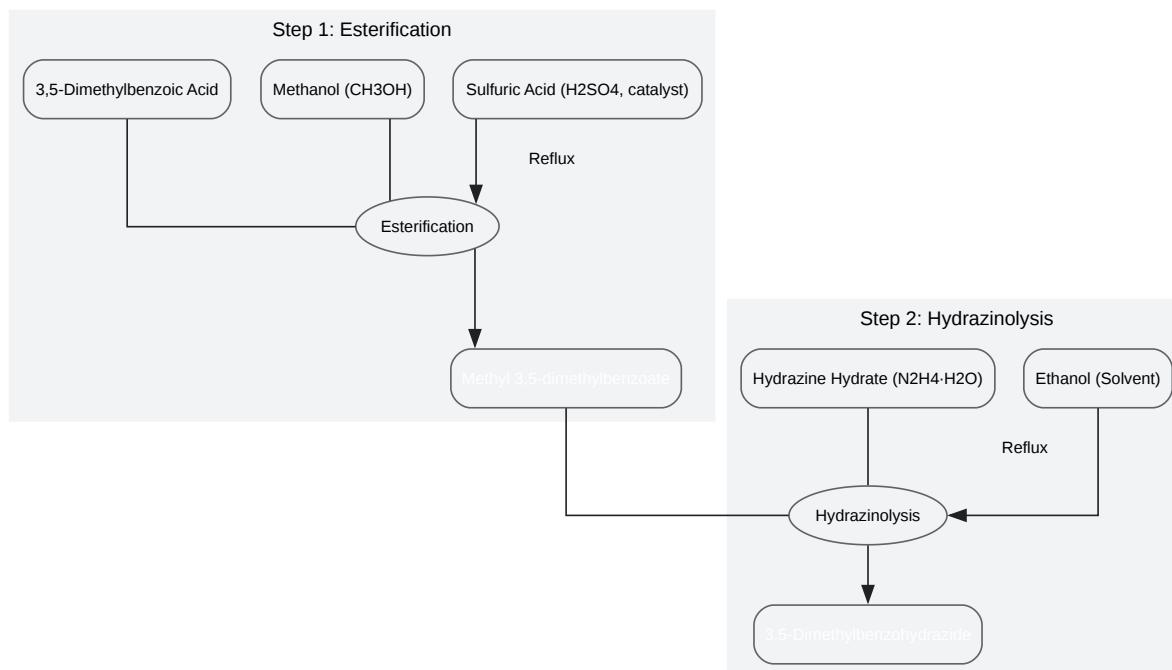
An In-depth Technical Guide to 3,5-Dimethylbenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylbenzohydrazide is a chemical compound belonging to the benzohydrazide class of organic molecules. Benzohydrazide derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their wide range of observed biological activities. These activities include potential antibacterial, antifungal, and anticancer properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of **3,5-Dimethylbenzohydrazide**, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance.

Core Physical and Chemical Properties


A summary of the key physical and chemical properties of **3,5-Dimethylbenzohydrazide** is presented below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational modeling.

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ N ₂ O	(Calculated)
Molecular Weight	164.21 g/mol	(Calculated)
CAS Number	27389-49-7	[1]
Predicted Density	1.098 ± 0.06 g/cm ³	
Predicted pKa	12.74 ± 0.10	
Synonyms	Benzoic acid, 3,5-dimethyl-, hydrazide	

Synthesis of 3,5-Dimethylbenzohydrazide

The synthesis of **3,5-Dimethylbenzohydrazide** typically proceeds through a two-step process, starting from the commercially available 3,5-dimethylbenzoic acid. The general workflow involves the esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.

Synthesis Workflow for 3,5-Dimethylbenzohydrazide

[Click to download full resolution via product page](#)

A general two-step synthesis pathway for **3,5-Dimethylbenzohydrazide**.

Experimental Protocol: Synthesis of 3,5-Dimethylbenzohydrazide

This protocol is based on general procedures for the synthesis of benzohydrazide derivatives.

Step 1: Synthesis of Methyl 3,5-dimethylbenzoate (Esterification)

- In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethylbenzoic acid in an excess of methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in an organic solvent such as diethyl ether and wash sequentially with a saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3,5-dimethylbenzoate.

Step 2: Synthesis of **3,5-Dimethylbenzohydrazide** (Hydrazinolysis)

- Dissolve the crude methyl 3,5-dimethylbenzoate in ethanol in a round-bottom flask fitted with a reflux condenser.
- Add an excess of hydrazine hydrate to the solution.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using TLC.
- Upon completion, cool the reaction mixture to room temperature.
- The product, **3,5-Dimethylbenzohydrazide**, will often precipitate out of the solution as a white solid.
- Collect the solid product by vacuum filtration and wash with cold ethanol or water.
- The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Spectroscopic Characterization

The structural confirmation of **3,5-Dimethylbenzohydrazide** is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum of **3,5-Dimethylbenzohydrazide** is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the protons of the hydrazide group.

Predicted ¹H NMR Data

Chemical Shift (δ ppm)

~7.5 - 7.2

~4.5

~2.3

~9.5

FT-IR Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorption peaks for **3,5-Dimethylbenzohydrazide** are summarized below.

Predicted FT-IR Data

Wavenumber (cm^{-1})

3300 - 3100

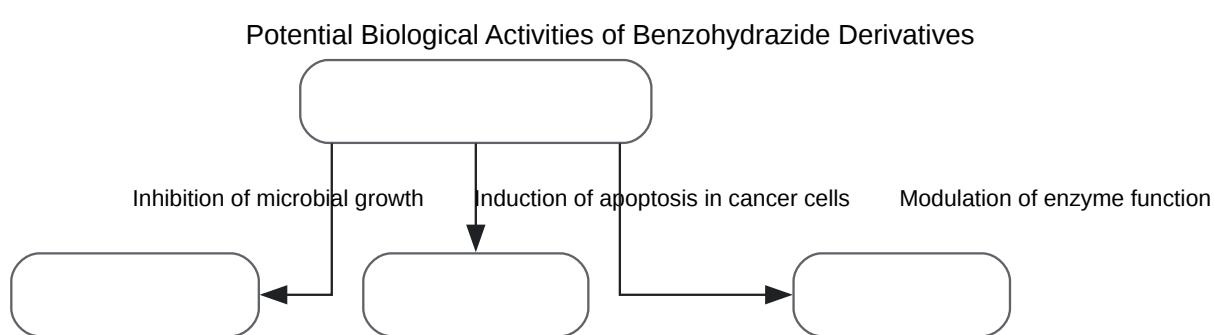
3100 - 3000

2950 - 2850

1680 - 1630

1600 - 1450

Mass Spectrometry


Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For **3,5-Dimethylbenzohydrazide**, the molecular ion peak (M^+) is expected at an m/z value corresponding to its molecular weight (164.21).

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of **3,5-Dimethylbenzohydrazide** are limited in the readily available scientific literature, the broader class of benzohydrazide derivatives has been extensively investigated and shown to possess a wide range of pharmacological properties. These include:

- **Antimicrobial Activity:** Many benzohydrazide derivatives have demonstrated efficacy against various strains of bacteria and fungi.^[2]
- **Anticancer Activity:** Some derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.^[3]
- **Enzyme Inhibition:** Benzohydrazides have been explored as inhibitors of various enzymes, which can be a mechanism for their therapeutic effects.

The biological activity of these compounds is often attributed to the presence of the hydrazone linkage (-CO-NH-N=), which can chelate metal ions or interact with biological targets. The specific substitutions on the benzene ring can significantly influence the potency and selectivity of their biological effects.

[Click to download full resolution via product page](#)

Overview of potential biological activities of the benzohydrazide scaffold.

Further research is warranted to elucidate the specific biological targets and signaling pathways that may be modulated by **3,5-Dimethylbenzohydrazide**.

Conclusion

3,5-Dimethylbenzohydrazide is a compound with potential for further investigation in the fields of medicinal chemistry and materials science. This guide has provided a summary of its known and predicted properties, a general protocol for its synthesis, and an overview of the expected analytical data for its characterization. The diverse biological activities reported for the broader class of benzohydrazides suggest that **3,5-Dimethylbenzohydrazide** and its derivatives may be promising candidates for future drug discovery and development efforts. Further experimental validation of its properties and biological activities is a crucial next step for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 787-84-8(N'-benzoylbenzohydrazide) | Kuujia.com [kuujia.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 3,5-Dimethylbenzohydrazide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1275704#physical-and-chemical-properties-of-3-5-dimethylbenzohydrazide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com